3-Hydroxy-5-methylproline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114882-73-4 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,3S,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m0/s1 |
InChI Key |
RVIGBNHLNBRMFX-YUPRTTJUSA-N |
SMILES |
CC1CC(C(N1)C(=O)O)O |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@H](N1)C(=O)O)O |
Canonical SMILES |
CC1CC(C(N1)C(=O)O)O |
Other CAS No. |
55137-75-2 |
Synonyms |
L-Proline, 3-hydroxy-5-methyl-, (3S,5S)- (9CI) |
Origin of Product |
United States |
Natural Occurrence and Isolation
Identification in Actinomycins
3-Hydroxy-5-methylproline is a rare, non-proteinogenic amino acid that serves as a structural component of specific actinomycins, a class of chromopeptide antibiotics. nih.govnih.govacs.org Its discovery was the result of meticulous chemical analysis of actinomycin (B1170597) complexes, where it was identified in the acid hydrolysates of these natural products. nih.govoup.com The presence of this unusual amino acid, along with others, contributes to the significant structural diversity within the actinomycin family. researchgate.net This structural variation is crucial as it influences the biological activity of the different actinomycin congeners. nih.gov
Specific Actinomycin Congeners
Detailed studies have confirmed the presence of this compound in several specific actinomycin congeners. It is a known constituent of the Actinomycin Z complex, having been isolated from Actinomycins Z₁, Z₃, and Z₅. researchgate.netacs.org It is also found in the actinomycin G series, specifically in Actinomycins G₂ through G₆, where it is located in the α-peptidolactone ring. researchgate.netacs.orgnih.gov Additionally, it has been identified in novel actinomycins designated X-14873B, C, and D. nih.govresearchgate.net In these molecules, the proline sites are variable, and the substitution with derivatives like this compound is a key distinguishing feature. acs.orgelectronicsandbooks.com
Presence in Polyoxypeptins and Related Peptides
The occurrence of this compound is not limited to actinomycins. It is also a key structural element in other cyclic depsipeptides, most notably the polyoxypeptins. rsc.orgfigshare.comacs.org Polyoxypeptins A and B, which are known to induce apoptosis, are cyclic hexadepsipeptides that contain the novel amino acid (2S,3R)-3-hydroxy-3-methylproline. figshare.comacs.org Biosynthetic studies have shown that this specific amino acid is derived from isoleucine, not proline. rsc.org Its incorporation into these complex peptides highlights the diverse biosynthetic capabilities of the producing microorganisms. semanticscholar.org
Microorganisms as Natural Producers
The natural synthesis of this compound is carried out by various microorganisms, predominantly bacteria belonging to the order Actinomycetales. researchgate.netsci-hub.se These microbes possess the specific biosynthetic pathways required to produce this and other unusual amino acid precursors for incorporation into larger secondary metabolites. rsc.org
Streptomyces Species
The genus Streptomyces is a well-documented source of natural products containing this compound. For example, Streptomyces iakyrus is the producer of the actinomycin G series of compounds. acs.orgnih.gov Similarly, an unspecified Streptomyces species (strain X-14873) is responsible for producing actinomycins X-14873B, C, and D. nih.gov The strain Streptomyces sp. Gö-GS12 is also known to produce actinomycins containing rare proline derivatives. sci-hub.senih.gov These species assemble the complex peptide chains using non-ribosomal peptide synthetase (NRPS) machinery that can incorporate these modified amino acids. semanticscholar.org
Other Microbial Sources
While Streptomyces is the most prominent producer, other microbial genera can also synthesize compounds containing proline variants. For instance, endophytic fungi such as Cryptosporiopsis quercina have been found to produce peptides like cryptocandin, which contains a novel amino acid, 3-hydroxy-4-hydroxymethylproline, demonstrating that the capacity to modify the proline ring is present in diverse microbial phyla. nih.gov The continued exploration of microbial diversity is likely to reveal more producers of this compound and related structures.
Interactive Data Tables
Table 1: Natural Products Containing this compound and Their Microbial Source
| Natural Product Class | Specific Compound(s) | Producing Microorganism |
|---|---|---|
| Actinomycins | Actinomycin G₂ - G₆ | Streptomyces iakyrus acs.orgnih.gov |
| Actinomycins | Actinomycin X-14873B, C, D | Streptomyces sp. X-14873 nih.govresearchgate.net |
| Actinomycins | Actinomycin Z₁, Z₃, Z₅ | Not specified in results researchgate.netacs.org |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2S,3R)-3-hydroxy-3-methylproline |
| 3-hydroxy-4-hydroxymethylproline |
| Actinomycin D |
| Actinomycin G₂ |
| Actinomycin G₃ |
| Actinomycin G₄ |
| Actinomycin G₅ |
| Actinomycin G₆ |
| Actinomycin X-14873B |
| Actinomycin X-14873C |
| Actinomycin X-14873D |
| Actinomycin Z₁ |
| Actinomycin Z₃ |
| Actinomycin Z₅ |
| Cryptocandin |
| Isoleucine |
| Polyoxypeptin A |
| Polyoxypeptin B |
Synthetic Methodologies and Stereochemical Control
Chemical Synthesis Approaches
Chemical synthesis provides a versatile platform for accessing 3-hydroxy-5-methylproline and its analogues. These methods have evolved from early, often lengthy routes to more sophisticated strategies that offer high levels of stereocontrol.
One of the earliest syntheses of this compound was reported in 1977, establishing its structure and stereochemistry. nih.govacs.orgacs.org This initial work laid the groundwork for future synthetic endeavors. Another notable early approach, developed in 2001, commenced from geraniol (B1671447) and involved a 12-step sequence. nih.gov A key feature of this route was the use of a Sharpless asymmetric epoxidation to establish a crucial stereocenter, followed by a palladium-catalyzed N-allylation to construct the pyrrolidine (B122466) ring. nih.gov
Achieving control over the multiple stereocenters of this compound is a primary focus of modern synthetic efforts. Various diastereoselective and enantioselective methods have been successfully implemented.
Diastereoselective approaches have also been explored. For instance, the synthesis of the (2S,3R)-3-hydroxy-3-methylproline fragment has been achieved through the diastereoselective allylation of an aminoketone intermediate. thieme-connect.com Another powerful method involves a samarium diiodide (SmI₂)-mediated diastereoselective cyclization, which serves as the key step in forming the pyrrolidine ring with the desired stereochemistry. researchgate.net
The construction of the this compound scaffold relies on several key chemical transformations, with aldol (B89426) reactions and various cyclization strategies being particularly prominent.
Aldol Reactions: Aldol reactions are fundamental in carbon-carbon bond formation and have been applied to the synthesis of this compound precursors. openstax.org A lithium chloride-induced diastereoselective tandem Michael-aldol reaction has been used, reacting methyl vinyl ketone with an N-protected glycine (B1666218) ester to construct the core structure. researchgate.net In a different approach, an intramolecular asymmetric aldol reaction catalyzed by 3-hydroxy-3-methylproline itself has been employed as a key step, showcasing an interesting example of organocatalysis. researchgate.net
Cyclization Reactions: The formation of the pyrrolidine ring is a critical step in all synthetic routes. Various cyclization methodologies have been employed:
Reductive Amination/Cyclization: An intermediate formed from L-isoleucine can undergo biocatalytic oxidation to form a cyclic imine, which is then reduced with ammonia (B1221849) borane (B79455) (NH₃•BH₃) to yield a 3-methylproline derivative, a precursor for further hydroxylation. nih.gov
Intramolecular Nucleophilic Substitution: A common strategy involves the intramolecular cyclization of a linear precursor. For example, an amino group can displace a leaving group, such as a mesylate, to form the pyrrolidine ring. acs.org
Radical Cyclization: Samarium diiodide (SmI₂)-mediated cyclization provides a method for stereoselective ring formation. researchgate.net
Palladium-Catalyzed Cyclization: N-allylation catalyzed by a palladium complex has been used to furnish the desired pyrrolidine ring structure in early synthetic routes. nih.gov
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful and streamlined approach to complex molecules like this compound. lookchem.com These methods often result in high stereoselectivity and reduce the need for extensive protecting group manipulations. nih.gov
Enzymes are highly effective at controlling stereochemistry, and several biocatalytic methods have been developed for synthesizing this compound.
A highly efficient chemoenzymatic route to protected (2S,3R)-3-hydroxy-3-methylproline begins with inexpensive L-isoleucine. nih.gov This strategy employs two key enzymatic C-H hydroxylation steps that proceed with excellent regio- and stereocontrol. nih.govnih.gov
The first step utilizes the Fe/α-ketoglutarate-dependent enzyme UcsF, which performs an iterative oxidation at the C5 position of L-isoleucine to generate a cyclic imine. nih.gov This imine is then chemically reduced to give (2S,3S)-3-methylproline.
The second enzymatic step employs the hydroxylase GetF, which selectively hydroxylates the (2S,3S)-3-methylproline intermediate at the C3 position to afford (2S,3R)-3-hydroxy-3-methylproline with complete stereocontrol. nih.govnsf.gov
Another chemoenzymatic approach involves the kinetic resolution of a diol intermediate using a lipase. In this method, a racemic diol is subjected to transesterification using vinyl acetate (B1210297) in the presence of Pseudomonas fluorescens lipase. lookchem.com The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted diol. The resolved diol is then oxidized to furnish the desired enantiomerically pure N-Boc protected (2S,3R)-3-hydroxy-3-methylproline. lookchem.com
Preparation of Specific Stereoisomers
The various synthetic methodologies allow for the targeted preparation of specific stereoisomers of this compound. The choice of starting material and reaction conditions dictates the stereochemical outcome.
(2S,3R)-3-Hydroxy-3-methylproline: This isomer is a component of the natural products polyoxypeptin A and FR225659. nih.gov
The chemoenzymatic route starting from L-isoleucine and using the enzymes UcsF and GetF is specifically designed to produce the (2S,3R) isomer with complete stereoselectivity. nih.gov
A chemical synthesis featuring a Sharpless asymmetric dihydroxylation followed by cyclization also yields the (2S,3R) isomer with high enantiomeric purity. acs.org
The diastereoselective addition involving an aminoketone was also targeted for the synthesis of the (2S,3R) fragment. thieme-connect.com
The lipase-catalyzed resolution of a diol intermediate followed by oxidation is another effective method for obtaining N-protected (2S,3R)-3-hydroxy-3-methylproline. lookchem.com
(2S,3S,5S)-3-Hydroxy-5-methyl-2-pyrrolidinecarboxylic Acid: This stereoisomer is a component of the antibiotic Actinomycin (B1170597) Z1. acs.org Diastereoselective syntheses have been developed specifically for this isomer. acs.org
The table below summarizes some of the key synthetic approaches and the stereoisomers they produce.
Compound Index
The following table lists the chemical compounds mentioned in this article.
Biosynthetic Pathways and Enzymology
Elucidation of Biosynthetic Gene Clusters
The genetic blueprint for the synthesis of 3-hydroxy-3-methylproline is encoded within biosynthetic gene clusters (BGCs) dedicated to the production of larger natural products. The identification and analysis of these clusters are fundamental to understanding the biosynthetic pathway.
In the case of polyoxypeptin A, produced by Streptomyces sp. MK498-98 F14, a large gene cluster containing 37 open reading frames (ORFs) has been identified and sequenced. nih.govresearchgate.net This cluster, designated the 'ply' cluster, contains the necessary genes for the assembly of the entire cyclodepsipeptide, including the formation of its six unusual amino acid residues. nih.govnih.gov Through bioinformatics analysis and gene inactivation studies, researchers have assigned putative functions to several genes within the cluster, including those responsible for synthesizing the 3-hydroxy-3-methylproline moiety. nih.govnih.gov For instance, the gene plyP within this cluster was annotated as an L-proline-3-hydroxylase, a key enzyme in the proposed biosynthetic pathway. nih.gov The inactivation of several genes in this cluster, including plyP, resulted in the abolishment of polyoxypeptin A production, confirming the cluster's role in its biosynthesis. nih.gov
Similarly, 3-hydroxy-5-methylproline is a component of actinomycin (B1170597) Z1. nih.gov The biosynthesis of actinomycins is well-studied, and their formation is directed by dedicated BGCs, although the specific cluster for actinomycin Z1 and the precise genes for this compound formation within it are part of a broader family of actinomycin BGCs. nih.gov
Precursor Incorporation Studies
Precursor incorporation studies using stable isotope-labeled compounds have been instrumental in deciphering the biosynthetic origins of 3-hydroxy-3-methylproline. These experiments definitively established L-isoleucine as the primary building block.
A seminal study on polyoxypeptin A biosynthesis demonstrated that L-isoleucine is the precursor for the (2S,3R)-3-hydroxy-3-methylproline moiety. psu.edursc.org This was later corroborated by further research which outlined a pathway involving sequential C-5 and C-3 functionalizations of L-isoleucine. nih.gov
| Labeled Precursor Fed | Product Analyzed | Observation | Conclusion | Reference |
| L-[U-¹³C₆]Isoleucine | Polyoxypeptin A | Strong enrichment of the 3-hydroxy-3-methylproline moiety | L-Isoleucine is the direct precursor. | psu.edu |
| L-[1-¹³C]Proline | Polyoxypeptin A | No incorporation into the 3-hydroxy-3-methylproline moiety | Proline is not the precursor. | psu.edu |
| L-Isoleucine | (2S,3R)-3-hydroxy-3-methylproline | Established as the starting material for chemoenzymatic synthesis | Confirms L-isoleucine as the biosynthetic origin. | nih.gov |
These studies conclusively show that the biosynthesis does not involve the methylation and subsequent hydroxylation of proline. Instead, the pathway proceeds via the modification and eventual cyclization of L-isoleucine, a more complex but elegant route employed by the producing organisms. psu.edu
Conformational Analysis and Structural Characterization
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for the precise determination of the three-dimensional structure of 3-Hydroxy-5-methylproline and its derivatives.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of this compound. nih.gov Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to determine the relative positions of protons within the molecule. For instance, NOESY correlations can reveal the co-facial positioning of protons, which is crucial for assigning the stereochemistry at the C4 and C5 positions of the proline ring. semanticscholar.orgmdpi.com
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of this compound and its containing peptides. High-resolution electrospray ionization mass spectrometry (HRESIMS) is frequently used to determine the precise molecular formula. semanticscholar.org
Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting the parent ion and analyzing the resulting product ions. rsc.orgmdpi.comias.ac.in This fragmentation pattern can help to identify the amino acid sequence in peptides containing this compound and to locate modifications on the proline ring. semanticscholar.orgmdpi.com For example, the loss of specific neutral molecules during fragmentation can be diagnostic for the presence of hydroxyl groups. ias.ac.in
Computational Studies on Conformational Preferences
Computational methods provide deep insights into the conformational landscape of this compound, complementing experimental data.
Theoretical Models and Simulations
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the intrinsic conformational preferences of proline analogs. researchgate.netacs.org These calculations can determine the relative energies of different conformers, including various ring puckering states and cis/trans isomers of the peptide bond. researchgate.netacs.org
Molecular dynamics (MD) simulations are employed to explore the conformational space of peptides containing this compound in different environments, such as in the gas phase or in solution. umich.edu These simulations can reveal how the solvent and other environmental factors influence the conformational equilibrium. researchgate.net Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach by treating the amino acid of interest with high-level quantum mechanics while the surrounding environment is described by classical mechanics. researchgate.netumich.edu
Intramolecular Interactions and Ring Puckering
The pyrrolidine (B122466) ring of proline and its analogs is not planar and can adopt different puckered conformations, typically described as "UP" (Cγ-exo) and "DOWN" (Cγ-endo). researchgate.net The presence of substituents on the ring, such as the hydroxyl and methyl groups in this compound, significantly influences the puckering equilibrium. researchgate.netbeilstein-journals.org
Intramolecular hydrogen bonds can play a crucial role in stabilizing specific conformations. researchgate.netnih.gov For example, a hydrogen bond between the hydroxyl group at C3 and the carbonyl group of the preceding amino acid can influence the local peptide backbone conformation. nih.gov The stereochemistry of the substituents is critical in determining the possibility and strength of these intramolecular interactions. researchgate.net The puckering of the ring is also correlated with the cis/trans isomerization of the prolyl peptide bond. researchgate.net
Influence on Peptide Conformation
The incorporation of this compound into a peptide chain has a profound impact on its local and global conformation. The constrained nature of the pyrrolidine ring restricts the backbone dihedral angle φ to a narrow range of values, similar to proline itself. nih.govmdpi.com
The following table summarizes key research findings on the conformational analysis of this compound and related compounds:
| Technique/Method | Key Findings | References |
| NMR Spectroscopy | Elucidation of stereochemistry through COSY and NOESY experiments. | nih.govsemanticscholar.orgmdpi.com |
| Determination of ring pucker and dihedral angles from coupling constants. | rsc.org | |
| Mass Spectrometry | Confirmation of molecular weight and elemental composition using HRESIMS. | semanticscholar.org |
| Structural information from fragmentation patterns in MS/MS. | rsc.orgmdpi.comias.ac.in | |
| Computational Studies (DFT, MD) | Investigation of intrinsic conformational preferences and relative energies of conformers. | researchgate.netacs.org |
| Exploration of conformational space in different environments. | umich.edu | |
| Conformational Analysis | Influence of substituents on pyrrolidine ring puckering (UP/DOWN). | researchgate.netbeilstein-journals.org |
| Role of intramolecular hydrogen bonds in stabilizing specific conformations. | researchgate.netnih.gov | |
| Peptide Conformation | Restriction of the backbone dihedral angle φ. | nih.govmdpi.com |
| Modulation of the cis/trans equilibrium of the X-Pro peptide bond. | researchgate.netmdpi.com | |
| Potential to stabilize secondary structures through hydrogen bonding. | rsc.org |
Restriction of Backbone Flexibility
In a detailed study of the four diastereoisomers of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy was used to elucidate their conformational differences. acs.org The analysis revealed that isomer 1 (2,3-trans-2,5-cis) adopts a Cα-exo, Cβ-endo ("twist") conformation. acs.org The specific stereochemistry of the hydroxyl and methyl groups dictates the conformational landscape of the pyrrolidine ring, which in turn restricts the flexibility of the peptide backbone. nih.gov For instance, a methyl group in a cis relationship with the carboxyl function (as in cis-3-methylproline) can stabilize the Cγ-endo puckering and sterically restrict the ψ angle, thereby limiting the accessible conformational space. nih.govrsc.org
| Isomer | Relative Stereochemistry | Deduced Conformation | Key NMR Observation Source |
|---|---|---|---|
| 1 | 2,3-trans-2,5-cis | Cα-exo, Cβ-endo ("twist") | acs.org |
| 2 | 2,3-cis-2,5-trans | Data suggests a different, distinct conformation from isomer 1 | acs.org |
| 3 | 2,3-trans-2,5-trans | Data suggests a different, distinct conformation from isomer 1 | acs.org |
| 4 | 2,3-cis-2,5-cis | Data suggests a different, distinct conformation from isomer 1 | acs.org |
Stabilization of Secondary Structures (e.g., β-Turns, Polyproline Helices)
Despite lacking a hydrogen bond donor capability in its amide nitrogen, proline and its analogs are crucial for stabilizing specific secondary structures, notably β-turns and polyproline helices. nih.govrsc.org The rigid ring structure pre-organizes the peptide backbone into a conformation that is conducive to the tight reversals of direction required in β-turns. rsc.org
The introduction of substituents on the proline ring, as in this compound, can further enhance this propensity. The defined stereochemistry of the substituents can restrict the conformational freedom of the pyrrolidine ring and the backbone ψ angle even more, predisposing the peptide segment to adopt a specific turn geometry. nih.gov For example, a cis-3-methyl substituent can strongly restrict the conformational space around the ψ angle, which can destabilize certain conformations like the γ-turn but may favor the formation of others. rsc.org
Proline-rich sequences can also form unique helical structures known as polyproline I (PPI) and polyproline II (PPII) helices, which are characterized by all-cis and all-trans amide bonds, respectively. rsc.org The conformational preferences imposed by substituted prolines can influence the stability of these helices. The rigid structure of this compound, by restricting backbone flexibility, is expected to contribute to the stability of such secondary structural motifs when incorporated into a peptide chain. nih.govrsc.org
Incorporation into Peptides and Natural Products
Role as a Building Block in Complex Natural Products
Actinomycin (B1170597) Derivatives
Actinomycins are potent chromopeptide lactone antibiotics recognized for their anticancer properties. A defining characteristic of certain actinomycin derivatives is the inclusion of 3-hydroxy-5-methylproline within their peptide chains. For example, Actinomycin G4 contains trans-3-hydroxy-cis-5-methylproline in its α-peptidolactone ring. researchgate.netresearchgate.net Similarly, Actinomycins G2, G3, and G5, produced by Streptomyces iakyrus, also incorporate this unusual amino acid in their α-ring. nih.govacs.org Another variant, Actinomycin Z1, was found to contain this compound as a component. nih.gov The presence of this modified proline residue is a critical factor for the biological activity of these molecules.
Polyoxypeptin Family
The polyoxypeptin family of cyclic hexadepsipeptides, which includes Polyoxypeptin A and B, demonstrates significant anti-apoptotic activity. psu.edu A core component of their structure is the (2S,3R)-3-hydroxy-3-methylproline residue. psu.edunih.govrsc.org The precise stereochemistry of this amino acid is essential for the conformation and function of the polyoxypeptins. researchgate.net Isotope labeling studies have revealed that this specific proline derivative is biosynthesized from isoleucine, not proline. psu.edursc.org The identification of the polyoxypeptin A biosynthetic gene cluster has provided further insight into the formation of its unusual amino acid building blocks. nih.govnih.govresearchgate.net
Other Peptide Antibiotics and Lipopeptides
Beyond the well-known actinomycins and polyoxypeptins, this compound is also a constituent of other peptide antibiotics and lipopeptides. For instance, the laxaphycin family of cyclic lipopeptides, such as heinamides produced by Nostoc sp., contains the rare non-proteinogenic amino acid 3-hydroxy-4-methylproline. researchgate.netjyu.firsc.org These compounds are noted for their antifungal activities. jyu.firsc.org The incorporation of various substituted prolines, including this compound, contributes to the vast structural diversity and wide range of biological activities observed in these natural products. mdpi.comnih.gov
Impact on Biological Activity of Peptides
The inclusion of this compound into peptide frameworks significantly influences their biological functions. The hydroxyl and methyl groups add stereocenters and functional groups that can engage in specific molecular interactions with biological targets, thereby modulating the activity of the parent compound.
Structure-Activity Relationships within Natural Product Scaffolds
In the actinomycin family, the structure of the proline residues is a key determinant of biological activity. nih.gov The substitution of proline with derivatives like this compound can alter the conformation of the entire antibiotic molecule. nih.gov For example, Actinomycin G2, which contains this compound, exhibits strong cytotoxic and antibacterial activities. nih.govacs.org However, further structural modifications, such as the additional ring closures seen in Actinomycin G5, can lead to a significant reduction in biological activity. nih.govacs.org Similarly, in the Y-type actinomycins, compounds containing 3-hydroxy-cis-5-methylproline (HMPro) showed potent antibacterial and cytotoxic effects, while derivatives with rearranged structures saw a marked decrease in potency. sci-hub.senih.gov In other lipopeptides, such as the echinocandin class antifungal agent cilofungin, analogs containing a 3-hydroxy-4-methylproline residue showed enhanced activity, highlighting its importance for the compound's biological function. nih.gov
The following table provides a summary of selected natural products containing this compound and their associated biological activities.
| Natural Product | This compound Variant | Reported Biological Activity |
| Actinomycin G2 | This compound | Strong cytotoxic and antibacterial activities nih.govacs.org |
| Actinomycin G5 | This compound | Reduced biological activity due to additional ring closure nih.govacs.org |
| Polyoxypeptin A | (2S,3R)-3-hydroxy-3-methylproline | Potent apoptosis-inducing activity psu.edunih.gov |
| Actinomycin Y-series | 3-hydroxy-cis-5-methylproline | Potent antibacterial and cytotoxic activities sci-hub.senih.gov |
| Cilofungin Analog | 3-hydroxy-4-methylproline | Enhanced antifungal activity nih.gov |
Strategies for Peptide Synthesis Incorporating this compound
The unique and stereochemically complex nature of this compound presents a notable challenge for synthetic chemists. Consequently, various strategies have been developed to synthesize this amino acid and incorporate it into peptides.
A primary approach involves the stereoselective synthesis of the this compound building block first. nih.gov This can be achieved through multi-step chemical synthesis or more efficient chemoenzymatic methods. nih.gov Once the protected amino acid is obtained, it can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. nih.govlsu.edu In SPPS, the peptide is built sequentially on a solid resin support, which simplifies purification after each coupling step. biotage.commasterorganicchemistry.com For complex structures like Polyoxypeptin A, the synthesis of the (2S,3R)-3-hydroxy-3-methylproline unit is a critical step before it is integrated into the linear peptide precursor, which is later cyclized to form the final natural product. nih.gov This process requires a careful selection of protecting groups for the hydroxyl and amino functionalities to ensure that the amide bond forms correctly at the desired position. masterorganicchemistry.com
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Design and Synthesis of 3-Hydroxy-5-methylproline Analogues
The synthesis of analogues of this compound often starts from readily available precursors like proline or its derivatives. nih.gov Various synthetic strategies have been developed to introduce functional and structural diversity. These methods include nucleophilic substitution, intramolecular cyclization, and chemoenzymatic approaches. nih.govnih.gov
One common strategy involves the modification of 3-hydroxyproline (B1217163). For instance, palladium-mediated coupling reactions on an enol triflate derived from N-trityl-3-oxo-(S)-2-proline methyl ester have been used to introduce a variety of substituents at the C3 position. nih.gov Another approach is the alkylation of the hydroxyl group of a 3-hydroxyproline derivative. nih.gov
Intramolecular cyclization processes are also employed to construct the pyrrolidine (B122466) ring with desired substitutions. nih.gov For example, the diastereoselective conjugate addition of lithium cyanide (LiCH2CN) to an α,β-unsaturated lactam derived from (S)-pyroglutamic acid has been utilized to synthesize optically pure trans-3-substituted prolines. mdpi.com Furthermore, enzymatic hydroxylations using Fe/α-ketoglutarate-dependent hydroxylases have proven effective for the stereoselective introduction of hydroxyl groups, as demonstrated in the synthesis of building blocks for GE81112 B1 analogues. nih.gov
The following table summarizes some of the key synthetic approaches to generate this compound analogues:
| Synthetic Approach | Starting Material | Key Reaction | Outcome | Reference |
| Palladium-mediated Coupling | N-trityl-3-oxo-(S)-2-proline methyl ester | Coupling with enol triflate | Introduction of various C3 substituents | nih.gov |
| Alkylation | 3-Hydroxyproline derivative | Alkylation of the hydroxyl group | O-substituted analogues | nih.gov |
| Intramolecular Cyclization | (S)-Pyroglutamic acid derivative | Diastereoselective conjugate addition | Optically pure trans-3-substituted prolines | mdpi.com |
| Chemoenzymatic Synthesis | L-Proline | Enzymatic hydroxylation | Stereoselective hydroxylation | nih.gov |
Stereochemical Variants and their Research Implications
The stereochemistry of this compound and its analogues plays a crucial role in their biological activity and conformational preferences. The parent compound, (2S,3S,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid, has a specific three-dimensional arrangement that influences its interactions with biological targets. nih.gov The synthesis and study of its various stereoisomers have provided valuable insights into the structural requirements for biological function.
For instance, the inhibitory effects of methylproline isomers on the biosynthesis of actinomycin (B1170597) by Streptomyces antibioticus were found to be highly dependent on their stereochemistry. nih.govasm.org cis-3-Methyl-DL-proline was significantly more active than its trans isomer in inhibiting antibiotic formation. nih.govasm.org This highlights the importance of the relative orientation of the substituents on the proline ring.
The synthesis of different stereoisomers often requires stereocontrolled synthetic methods. Diastereoselective syntheses of (2R,3R,5R)- and (2S,3S,5S)-3-hydroxy-5-methyl-2-pyrrolidinecarboxylic acid have been reported, providing access to specific stereochemical variants for biological evaluation. acs.org The conformational preferences of these isomers, particularly the cis/trans isomerization of the preceding peptide bond, are also a key area of research. mdpi.com While 3-methyl substituents have been shown to only marginally affect the proportion of cis and trans isomers, other modifications can have more significant effects. mdpi.com
The research on stereochemical variants has implications for:
Understanding the mechanism of action of natural products containing these residues.
Designing more potent and selective enzyme inhibitors. nih.gov
Developing peptides with specific conformational properties. mdpi.com
Integration into Peptidomimetics
The constrained conformation of the pyrrolidine ring makes this compound and its analogues valuable building blocks for the design of peptidomimetics. mdpi.com Peptidomimetics are molecules that mimic the structure and function of peptides but often have improved properties such as increased stability and oral bioavailability. researchgate.net
The incorporation of substituted prolines can stabilize specific secondary structures like β-turns and polyproline helices. nih.govmdpi.com For example, cis-3-substituted prolinoamino acids have been used to stabilize type II' β-turns, which are important recognition motifs in biological systems. mdpi.com The ability to control the conformation of a peptide backbone is a key goal in the design of peptidomimetics for therapeutic applications. researchgate.net
Proline analogues, including derivatives of this compound, can be incorporated into peptide sequences to:
Introduce conformational constraints. nih.gov
Mimic the side chains of natural amino acids. mdpi.com
Serve as scaffolds for further chemical modification. nih.gov
The use of proline mimetics extends to various therapeutic areas. For instance, proline analogues have been explored in the development of anticancer agents and for the treatment of cell proliferative disorders. google.com The structural diversity offered by these modified amino acids allows for the fine-tuning of the pharmacological properties of peptide-based drugs.
Scaffold Diversification Strategies in Medicinal Chemistry Research
The this compound scaffold provides a versatile platform for diversification in medicinal chemistry. By modifying the core structure, researchers can generate libraries of compounds with a wide range of biological activities. These diversification strategies are crucial for identifying lead compounds in drug discovery programs.
One approach to scaffold diversification is to introduce a variety of functional groups at different positions of the pyrrolidine ring. This can be achieved through various chemical transformations, including those mentioned in the synthesis of analogues. For example, the hydroxyl group at the 3-position can be a handle for further functionalization.
Another strategy involves the use of biosynthetic and chemoenzymatic methods to create novel structures. The biosynthetic gene clusters for natural products containing unusual amino acids like 3-hydroxy-3-methylproline have been identified and studied. researchgate.netnih.gov This knowledge can be harnessed to engineer biosynthetic pathways to produce new analogues. For instance, the modular nature of nonribosomal peptide synthetases (NRPS) allows for the recombination of domains to generate structural diversity. oup.com
Key diversification strategies include:
Combinatorial Synthesis: Creating large libraries of related compounds by systematically varying the substituents on the proline scaffold.
Biosynthetic Engineering: Modifying the genetic pathways of microorganisms to produce novel derivatives of natural products. researchgate.net
Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations to achieve high selectivity and efficiency in generating diverse analogues. nih.gov
These strategies have been applied to develop analogues of complex natural products like GE81112, where enzymatic hydroxylations were used to create a series of compounds for SAR studies. nih.gov The ultimate goal is to explore the chemical space around the this compound scaffold to discover new molecules with improved therapeutic potential.
Analytical Techniques for Characterization
Chromatographic Methods
Chromatographic techniques are essential for the separation and purification of 3-Hydroxy-5-methylproline from complex mixtures, such as protein hydrolysates or synthetic reaction products. Given the presence of multiple chiral centers, the separation of its diastereomers and enantiomers is a key analytical challenge.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of amino acids, including proline derivatives like this compound. The separation of its stereoisomers typically requires chiral chromatography. This can be achieved through two main approaches: the use of a chiral stationary phase (CSP) or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column nih.govnih.gov.
For proline derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for enantiomeric separation researchgate.net. The choice of mobile phase is critical and often consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar organic modifier such as ethanol (B145695) or isopropanol, sometimes with an acidic additive like trifluoroacetic acid (TFA) to improve peak shape researchgate.net. The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each stereoisomer, allowing for their resolution sigmaaldrich.com.
Table 1: General HPLC Parameters for Chiral Separation of Proline Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Chiral Stationary Phase (e.g., Polysaccharide-based like Chiralpak AD-H, Chiralcel OD-RH) |
| Mobile Phase | Normal Phase: Hexane/Isopropanol with TFA Reversed Phase: Acetonitrile/Water or Methanol (B129727)/Water with buffer | | Detection | UV-Vis (often requires derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) | | Derivatization | May be required for UV detection and/or improved separation (e.g., NBD-Cl, Marfey's reagent) |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and selectivity for the analysis of amino acids and their derivatives. This technique is particularly valuable for identifying and quantifying this compound in complex biological matrices. The mass spectrometer provides molecular weight information and, with MS/MS, structural details through fragmentation patterns.
For the analysis of proline and its analogues, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed, as it is well-suited for retaining and separating highly polar compounds like amino acids mdpi.com. A typical HILIC method might use a column with a polar stationary phase and a mobile phase gradient starting with a high percentage of an organic solvent (like acetonitrile) and transitioning to a higher percentage of an aqueous buffer mdpi.com.
In the context of this compound, which is a component of actinomycin (B1170597) Z, LC-MS has been used to analyze derivatized hydrolysates of these complex molecules acs.org. For the free amino acid, a targeted LC-MS/MS method would involve monitoring specific mass transitions. The precursor ion would be the protonated molecule [M+H]⁺, and characteristic product ions would be selected for quantification and confirmation. While a specific LC-MS/MS method for this compound is not detailed in the available literature, methods for similar compounds provide a template. For example, a method for proline analysis in serum used a chiral column with a mobile phase of 40% methanol in 0.05% formic acid aqueous solution, with detection by positive ion electrospray ionization researchgate.netnih.gov.
Table 2: Representative LC-MS Parameters for Proline Analogue Analysis
| Parameter | Description |
|---|---|
| LC Column | HILIC or Chiral Column (e.g., Phenomenex Lux 5u Cellulose-1) |
| Mobile Phase | A: Aqueous buffer with formic acid B: Acetonitrile with formic acid (gradient elution) | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | MS Detection | Selected Ion Monitoring (SIM) for [M+H]⁺ or Multiple Reaction Monitoring (MRM) for specific precursor → product ion transitions |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of a molecule in solution. Both ¹H and ¹³C NMR provide information on the connectivity of atoms, while techniques like COSY, HSQC, and HMBC can establish detailed correlations. The chemical shifts and coupling constants are highly sensitive to the stereochemistry of the molecule.
In the seminal paper by Mauger et al. (1977) describing the synthesis and stereochemistry of this compound, NMR spectroscopy was a key analytical tool nih.gov. Although the specific spectral data is not available in the abstract, the publication indicates that Magnetic Resonance Spectroscopy was used for its characterization nih.gov. The relative stereochemistry of the hydroxyl and methyl groups on the proline ring can be determined by analyzing the coupling constants between the protons on the respective carbons. For instance, a larger coupling constant between H-3 and H-4 would typically indicate a trans relationship, while a smaller coupling constant would suggest a cis relationship.
As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light pressbooks.pub. The direction and magnitude of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. This value is a characteristic physical property for each enantiomer. The naturally occurring isomer, (2S,3S,5S)-3-hydroxy-5-methylproline, would have a specific rotation that is equal in magnitude but opposite in sign to its enantiomer, (2R,3R,5R)-3-hydroxy-5-methylproline libretexts.org.
The specific rotation is highly dependent on the solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm) researchgate.net. While the exact value for this compound from the primary literature is not widely cited, this measurement is crucial for confirming the absolute configuration of a synthesized or isolated sample by comparing it to a known standard. A racemic mixture, containing equal amounts of both enantiomers, will have a specific rotation of zero pressbooks.pub.
Advanced Structural Determination (e.g., X-ray Crystallography of Derivatives/Complexes)
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. This technique can unambiguously determine the absolute stereochemistry of all chiral centers. While obtaining suitable crystals of the free amino acid can be challenging, the analysis of a crystalline derivative is a common and effective alternative.
A crystal structure has been reported for a closely related compound, trans-3-hydroxy-N-methyl-L-proline hydrochloride researchgate.net. In this derivative, the carboxylate group is in a trans position relative to the hydroxyl substituent. The analysis of this structure provides valuable insight into the conformational preferences of the 3-hydroxylated proline ring system. The pyrrolidine (B122466) ring conformation and the precise bond angles and lengths determined from the crystal structure serve as important benchmarks for computational modeling and for understanding the molecule's interactions in a biological context.
Advanced Research Applications and Future Directions
Role in De Novo Peptide Design
The incorporation of non-standard amino acids is a cornerstone of de novo peptide design, enabling the creation of novel structures with tailored functions. 3-Hydroxy-5-methylproline is a valuable tool in this regard due to the conformational constraints it imposes on the peptide backbone. The rigid pyrrolidine (B122466) ring restricts the phi (φ) torsion angle, leading to more predictable and stable secondary structures. This is particularly useful in the design of peptides that mimic or inhibit protein-protein interactions, where a specific conformation is often required for activity. nih.gov
Below is a table summarizing the key structural features of this compound and their impact on peptide design:
| Structural Feature | Impact on Peptide Design |
|---|---|
| Pyrrolidine Ring | Restricts the phi (φ) torsion angle, leading to a more rigid and predictable peptide backbone. |
| 3-Hydroxyl Group | Can form intramolecular hydrogen bonds, stabilizing secondary structures like β-turns. |
| 5-Methyl Group | Influences the ring pucker and can provide steric bulk to modulate interactions with biological targets. |
| Stereochemistry | The specific arrangement of substituents allows for precise control over the local and global conformation of the peptide. |
Application in Biosynthetic Engineering and Pathway Elucidation
Understanding the biosynthesis of this compound is key to harnessing its potential in biosynthetic engineering. While the specific pathway for this compound is not as extensively studied as that of other hydroxyprolines, it is likely synthesized from L-proline or a related precursor through the action of a prolyl hydroxylase. nih.gov These enzymes are typically Fe(II)/α-ketoglutarate-dependent dioxygenases that catalyze the hydroxylation of proline residues. researchgate.net The subsequent methylation at the 5-position could be carried out by a methyltransferase.
The elucidation of this pathway opens up opportunities for metabolic engineering. By introducing the genes for the relevant hydroxylase and methyltransferase into a microbial host such as E. coli, it may be possible to produce this compound through fermentation. nih.gov This would provide a sustainable and scalable source of this valuable amino acid, which is currently accessible primarily through complex chemical synthesis. acs.orgnih.gov
Furthermore, the enzymes involved in the biosynthesis of this compound could be used as tools in synthetic biology to create novel molecules. By expressing these enzymes in engineered pathways, it may be possible to produce derivatives of this compound with altered hydroxylation or methylation patterns, leading to the generation of new bioactive compounds. researchgate.net
The probable biosynthetic pathway can be summarized as follows:
| Step | Precursor | Enzyme Class (Putative) | Product |
|---|---|---|---|
| 1 | L-Proline | Prolyl-3-hydroxylase | 3-Hydroxyproline (B1217163) |
| 2 | 3-Hydroxyproline | Methyltransferase | This compound |
Development of Chemical Tools and Probes for Biological Systems
The functional groups of this compound make it an attractive scaffold for the development of chemical tools and probes to study biological systems. The hydroxyl group can be readily modified to introduce reporter groups such as fluorophores, biotin, or photo-crosslinkers. nih.gov These functionalized derivatives can then be used to track the localization of peptides or small molecules in cells, or to identify their binding partners.
For instance, a fluorescently labeled this compound-containing peptide could be used in fluorescence microscopy to visualize its uptake and distribution within a cell. A biotinylated version could be used in pull-down assays to isolate and identify the proteins that interact with the peptide. The development of such probes is crucial for understanding the mechanism of action of bioactive peptides and for identifying new drug targets. sigmaaldrich.com
Moreover, the unique stereochemistry of this compound can be exploited to create highly selective probes. By synthesizing probes based on different stereoisomers of the amino acid, it may be possible to target specific protein isoforms or to probe different conformational states of a protein. biorxiv.org This level of specificity is often difficult to achieve with probes based on standard amino acids.
Potential as a Synthetic Building Block for Complex Molecules
The chiral nature and multiple functional groups of this compound make it a valuable building block for the synthesis of complex natural products and other biologically active molecules. pku.edu.cn Its rigid structure can be used to control the stereochemistry of subsequent reactions, enabling the asymmetric synthesis of complex targets. nih.gov
For example, the pyrrolidine ring of this compound can serve as a scaffold for the construction of more elaborate heterocyclic systems, which are common motifs in many natural products. researchgate.net The hydroxyl and carboxyl groups can be used as handles for further chemical transformations, allowing for the introduction of additional functionality and the extension of the carbon skeleton.
The use of this compound as a building block can significantly shorten the synthesis of complex molecules and provide access to novel chemical space. This is particularly important in drug discovery, where the ability to rapidly synthesize a diverse range of compounds is essential for identifying new leads. semanticscholar.orgmdpi.com
Emerging Research Avenues in Chemical Synthesis and Enzymology
Research into this compound continues to open up new and exciting avenues in both chemical synthesis and enzymology. In the realm of chemical synthesis, there is a growing interest in developing more efficient and stereoselective methods for the preparation of this compound and its derivatives. This includes the use of novel catalytic methods and the development of new protecting group strategies. acs.org
In enzymology, the discovery and characterization of new enzymes involved in the biosynthesis and metabolism of this compound is a key area of research. nih.gov This includes the identification of novel prolyl hydroxylases and methyltransferases with unique substrate specificities and catalytic properties. These enzymes could be used as biocatalysts for the synthesis of this compound and its analogs, providing a greener and more sustainable alternative to traditional chemical methods. researchgate.net
Furthermore, there is a growing interest in understanding the role of this compound in natural product biosynthesis. By elucidating how this amino acid is incorporated into complex natural products, researchers can gain insights into the enzymatic machinery involved and potentially harness it for the production of new bioactive compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing 3-Hydroxy-5-methylproline, and how do experimental conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of this compound involves multi-step organic reactions, including stereoselective hydroxylation and methylation. A key study (Nelson et al., 1977) utilized chiral auxiliaries and asymmetric catalysis to achieve the desired stereochemistry, with nuclear magnetic resonance (NMR) and X-ray crystallography confirming configurations. Reaction temperature, solvent polarity, and catalyst choice (e.g., transition metals or enzymes) critically affect enantiomeric excess . Researchers should optimize these parameters using design-of-experiment (DoE) frameworks to minimize racemization.
Q. How can researchers verify the natural occurrence of this compound in biological systems?
- Methodological Answer : To confirm natural occurrence, employ isotopic labeling combined with mass spectrometry (MS) to trace the compound’s biosynthetic pathway in microbial or plant extracts. Liquid chromatography-tandem MS (LC-MS/MS) with collision-induced dissociation (CID) can differentiate endogenous this compound from synthetic contaminants. Reference databases like METLIN or GNPS should be cross-referenced to validate spectral matches .
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, HSQC) are indispensable for structural elucidation. Polarimetry and circular dichroism (CD) assess optical activity, while thermogravimetric analysis (TGA) determines thermal stability. For purity quantification, reverse-phase HPLC with UV/Vis or evaporative light-scattering detection (ELSD) is recommended .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic roles be resolved across in vitro and in vivo studies?
- Methodological Answer : Contradictions often arise from differences in model systems (e.g., cell lines vs. whole organisms) or assay conditions. To reconcile discrepancies:
Perform comparative metabolomics using stable isotope-resolved tracing in both systems.
Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify context-dependent metabolic networks.
Validate findings with genetic knockout models or isotopic flux analysis.
Systematic meta-analyses, as outlined in , should contextualize results against existing literature .
Q. What strategies mitigate stereochemical instability during this compound’s incorporation into peptide chains?
- Methodological Answer : Racemization during solid-phase peptide synthesis (SPPS) can be minimized by:
- Using low-temperature coupling conditions (e.g., 0–4°C).
- Selecting orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl for hydroxyls).
- Incorporating additives like HOBt or Oxyma to suppress base-mediated epimerization.
Post-synthesis, chiral HPLC or capillary electrophoresis verifies stereochemical integrity .
Q. How do computational models improve the prediction of this compound’s conformational dynamics in protein structures?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER, CHARMM) model the compound’s impact on protein folding. Key steps include:
Parameterizing this compound using quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level).
Simulating backbone dihedral angles (φ/ψ) under physiological conditions.
Validating predictions with experimental data from X-ray crystallography or cryo-EM.
Tools like Rosetta or GROMACS integrate these workflows for high-throughput analysis .
Data Contradiction and Reproducibility
Q. What frameworks ensure reproducibility in studies investigating this compound’s enzymatic inhibition kinetics?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Document enzyme sources (e.g., recombinant vs. native), assay buffers, and kinetic parameters (Km, Vmax) in public repositories like BRENDA or ChEMBL.
- Use standardized protocols (e.g., ITC for binding affinity, stopped-flow spectroscopy for rate constants).
Cross-validate results with orthogonal methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
